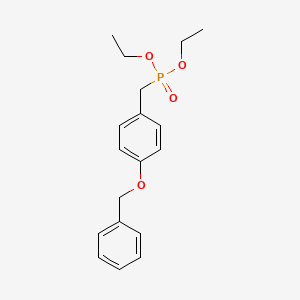

Diethyl 4-(benzyloxy)benzylphosphonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(diethoxyphosphorylmethyl)-4-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23O4P/c1-3-21-23(19,22-4-2)15-17-10-12-18(13-11-17)20-14-16-8-6-5-7-9-16/h5-13H,3-4,14-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPTXROLMDAJBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=C(C=C1)OCC2=CC=CC=C2)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435476 | |

| Record name | Diethyl 4-(benzyloxy)benzylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131719-55-6 | |

| Record name | Diethyl 4-(benzyloxy)benzylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Molecular Characterization and Synthetic Utility of Diethyl 4-(benzyloxy)benzylphosphonate

Executive Summary

Diethyl 4-(benzyloxy)benzylphosphonate (CAS: 131719-55-6) is a specialized organophosphorus reagent primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction . It serves as a critical intermediate for the stereoselective synthesis of functionalized stilbenes, including resveratrol analogs and other polyphenolic therapeutics.

This guide provides a comprehensive technical analysis of its molecular structure, validated synthetic protocols, spectroscopic characterization, and application in drug discovery.

Molecular Specifications

The following data establishes the physicochemical identity of the compound for analytical verification.

| Property | Specification |

| Chemical Name | This compound |

| CAS Registry Number | 131719-55-6 |

| Molecular Formula | C₁₈H₂₃O₄P |

| Molecular Weight | 334.35 g/mol |

| Exact Mass | 334.1334 |

| Physical State | White to off-white crystalline solid or semi-solid oil |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF, EtOAc; Insoluble in H₂O |

| SMILES | CCOP(=O)(CC1=CC=C(OCC2=CC=CC=C2)C=C1)OCC |

| InChI Key | LOPTXROLMDAJBT-UHFFFAOYSA-N |

Synthetic Methodology: Michaelis-Arbuzov Reaction

The most robust synthesis of this compound is the Michaelis-Arbuzov reaction . This pathway is preferred over the Michaelis-Becker reaction due to higher yields and the avoidance of harsh basic conditions that might cleave the benzyl ether protecting group.

Reaction Mechanism

The synthesis involves the nucleophilic attack of the phosphorus lone pair of triethyl phosphite on the benzylic carbon of 4-(benzyloxy)benzyl chloride , followed by the elimination of ethyl chloride.

Figure 1: Mechanism of the Michaelis-Arbuzov reaction converting benzyl chloride to phosphonate.

Experimental Protocol

Reagents:

-

4-(Benzyloxy)benzyl chloride (1.0 equiv)

-

Triethyl phosphite (1.2 - 1.5 equiv)

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a distillation head (to collect the volatile ethyl chloride byproduct).

-

Addition: Charge the flask with 4-(benzyloxy)benzyl chloride . Add triethyl phosphite dropwise under an inert atmosphere (Argon/Nitrogen).

-

Reaction: Heat the neat mixture to 140–160 °C for 4–6 hours. The evolution of ethyl chloride gas (trapped or vented) indicates reaction progress.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 1:1) or ³¹P NMR (disappearance of P(OEt)₃ peak at ~140 ppm).

-

Workup: Remove excess triethyl phosphite by vacuum distillation (high vacuum, >100 °C).

-

Purification: The residue is often pure enough for use. If necessary, purify via flash column chromatography (SiO₂, Gradient: Hexane → 50% EtOAc/Hexane) or recrystallize from Hexane/Et₂O if solid.

Structural Characterization (Spectroscopy)

Accurate identification relies on the coupling patterns between Phosphorus-31 and neighboring protons/carbons.

¹H NMR (400 MHz, CDCl₃)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Coupling (Hz) |

| 7.30 – 7.45 | Multiplet | 5H | Benzyl ether aromatic | - |

| 7.20 | Doublet of doublets | 2H | Ar-H (meta to P-CH2) | |

| 6.92 | Doublet of doublets | 2H | Ar-H (ortho to O-Bn) | |

| 5.05 | Singlet | 2H | Ph-CH ₂-O | - |

| 4.02 | Multiplet | 4H | P-O-CH ₂-CH₃ | |

| 3.12 | Doublet | 2H | P-CH ₂-Ar | |

| 1.25 | Triplet | 6H | P-O-CH₂-CH ₃ |

Key Diagnostic: The benzylic protons attached to phosphorus (3.12 ppm) must appear as a doublet with a large coupling constant (

³¹P NMR (162 MHz, CDCl₃)

-

δ 26.0 – 29.0 ppm (Singlet).

-

Note: The shift is characteristic of a phosphonate ester. Absence of peaks at ~140 ppm confirms removal of starting phosphite.

Application: Horner-Wadsworth-Emmons (HWE) Olefination

This compound is the "phosphonate component" in the HWE reaction, used to synthesize (E)-stilbenes.

Reaction Pathway

The reaction proceeds via the formation of a carbanion, which attacks an aldehyde (e.g., 3,5-dimethoxybenzaldehyde) to form an oxaphosphetane intermediate. This intermediate collapses to yield the alkene and a water-soluble phosphate byproduct.

Figure 2: Horner-Wadsworth-Emmons pathway for stilbene synthesis.

Validated Protocol for Stilbene Synthesis

Objective: Synthesis of (E)-4'-benzyloxy-3,5-dimethoxystilbene.

-

Activation: Suspend NaH (60% dispersion, 1.2 equiv) in dry THF at 0 °C under Argon.

-

Deprotonation: Add This compound (1.0 equiv) dissolved in THF dropwise. Stir for 30 min until H₂ evolution ceases and the solution becomes clear/yellow.

-

Coupling: Add 3,5-dimethoxybenzaldehyde (1.0 equiv) dissolved in THF dropwise.

-

Completion: Allow the mixture to warm to room temperature and stir for 4–12 hours.

-

Workup: Quench with water. The phosphate byproduct remains in the aqueous phase. Extract the product with EtOAc.[1]

-

Result: The crude product typically shows high (E)-selectivity (>95:5 E:Z ratio) due to the thermodynamic control inherent in HWE reactions with stabilized phosphonates.

References

-

Cushman, M., et al. (1993). "Synthesis and biological evaluation of stilbene and dihydrostilbene derivatives as potential anticancer agents." Journal of Medicinal Chemistry, 36(20), 2950–2955.

-

PubChem Compound Summary. (2025). "Diethyl benzylphosphonate derivatives." National Center for Biotechnology Information.

-

Sigma-Aldrich. (2025).[2] "Diethyl benzylphosphonate Product Specification." Merck KGaA.

-

Organic Syntheses. (1998). "Horner-Wadsworth-Emmons Reaction: General Procedures." Org.[3][4] Synth.

Sources

Applications of Diethyl 4-(benzyloxy)benzylphosphonate in organic synthesis

Technical Whitepaper: Strategic Utilization of Diethyl 4-(benzyloxy)benzylphosphonate in Stilbenoid Synthesis

Executive Summary

This compound is a specialized organophosphorus reagent designed for the stereoselective synthesis of trans-stilbenes via the Horner-Wadsworth-Emmons (HWE) reaction. Its structural utility lies in the 4-benzyloxy motif—a "masked" phenol that remains stable under the strongly basic conditions of olefination but can be selectively deprotected via neutral hydrogenolysis.

This guide details the preparation, mechanistic behavior, and application of this reagent, specifically focusing on its role as a critical building block in the total synthesis of Resveratrol (3,5,4'-trihydroxystilbene) and its pharmacological analogues.

Part 1: Chemical Profile & Mechanistic Basis

Compound Identity:

-

IUPAC Name: Diethyl [4-(benzyloxy)benzyl]phosphonate

-

Functional Class: HWE Reagent / Stabilized Phosphonate Carbanion Precursor[1][2][3]

-

Key Reactivity: Nucleophilic attack on aldehydes to form E-alkenes.

The Mechanistic Advantage (HWE vs. Wittig)

Unlike the classic Wittig reaction, which utilizes phosphonium ylides and generates difficult-to-remove triphenylphosphine oxide, this phosphonate reagent follows the Horner-Wadsworth-Emmons pathway.

-

Carbanion Formation: The alpha-protons adjacent to the phosphonate and the aromatic ring are acidic (

). Treatment with a base generates a resonance-stabilized carbanion. -

Stereoselectivity: The reaction is thermodynamically controlled. The reversible formation of the threo-aldol intermediate and the steric bulk of the phosphonate group strongly favor the formation of the trans (E) alkene to minimize steric clash in the oxaphosphetane transition state.

-

Purification Efficiency: The byproduct, diethyl phosphate salt, is water-soluble.[1][4] This allows for product isolation via simple aqueous extraction, a critical advantage in Process Chemistry.

Figure 1: Mechanistic pathway of the HWE reaction favoring E-alkene formation.

Part 2: Preparation of the Reagent

The reagent is rarely purchased in bulk due to cost; it is synthesized in-house via the Michaelis-Arbuzov reaction . This protocol ensures high purity and eliminates the need for chromatographic purification.

Protocol: Michaelis-Arbuzov Synthesis[5][6][7]

Reagents:

-

4-(Benzyloxy)benzyl chloride (1.0 equiv)

-

Triethyl phosphite (1.2 equiv)[5]

-

Solvent: Toluene (optional, often run neat)

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a drying tube (CaCl₂) to the condenser to exclude moisture.

-

Addition: Charge the flask with 4-(benzyloxy)benzyl chloride. Add triethyl phosphite dropwise at room temperature.

-

Reaction: Heat the mixture to 120–140°C .

-

Critical Checkpoint: Evolution of ethyl chloride gas (volatile byproduct) indicates the reaction is proceeding. Ensure proper venting.

-

-

Completion: Monitor by TLC (SiO₂; Ethyl Acetate/Hexane 1:1). The starting chloride spot should disappear.

-

Workup: Distill off the excess triethyl phosphite under reduced pressure (high vacuum).

-

Yield: The resulting viscous oil is this compound (Quantitative yield typically >95%). It can be used directly in the HWE step without further purification.

Part 3: Applications in Resveratrol Synthesis

The primary pharmaceutical application of this reagent is the convergent synthesis of Resveratrol. The strategy utilizes the benzyloxy group as a robust protecting group that withstands the basic HWE conditions but is easily removed later.

Experimental Protocol: HWE Olefination

Objective: Coupling this compound with 3,5-Dimethoxybenzaldehyde.

Reagents:

-

Phosphonate Reagent (1.0 equiv)

-

3,5-Dimethoxybenzaldehyde (1.0 equiv)

-

Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv) (Alternative: Potassium tert-butoxide)

-

Solvent: Anhydrous THF or DMF (0.2 M concentration)

Procedure:

-

Activation: In a flame-dried flask under Argon, suspend NaH in anhydrous THF at 0°C.

-

Carbanion Formation: Add the Phosphonate Reagent (dissolved in THF) dropwise. Stir for 30 minutes at 0°C.

-

Observation: Evolution of H₂ gas; solution may turn slightly yellow/orange.

-

-

Coupling: Add 3,5-Dimethoxybenzaldehyde (dissolved in THF) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

-

Quench: Carefully add water to quench excess hydride.

-

Extraction: Extract with Ethyl Acetate. Wash organic layer with brine.

-

Purification: Recrystallize from Ethanol/Hexane to obtain the (E)-stilbene intermediate.

Data Summary: Base Selection Impact

| Base | Solvent | Temperature | E:Z Ratio | Yield | Notes |

| NaH | THF | 0°C to RT | >95:5 | 85-92% | Standard protocol; high stereocontrol. |

| KOtBu | DMF | -20°C to RT | >98:2 | 88-95% | Kinetic control improves E-selectivity. |

| NaOMe | MeOH | Reflux | 90:10 | 75-80% | Cheaper, but lower selectivity and yield. |

Part 4: Post-Olefination Deprotection

The strategic value of the 4-benzyloxy group is realized in the final step. Unlike methoxy groups (which require harsh Lewis acids like BBr₃), the benzyl ether can be cleaved under neutral conditions, preserving sensitive functionalities if present.

Protocol: Hydrogenolysis

-

Dissolve the stilbene intermediate in Ethanol/Ethyl Acetate (1:1).

-

Add 10% Pd/C catalyst (10 wt% loading).

-

Stir under Hydrogen atmosphere (balloon pressure) for 12 hours.

-

Filter through Celite to remove catalyst.

-

Concentrate to yield the free phenol (Resveratrol derivative).

Note: If the target is Resveratrol itself (3,5,4'-trihydroxy), and the starting material was 3,5-dimethoxy, a global deprotection using BBr₃ is preferred. However, if the target is Pterostilbene (3,5-dimethoxy-4'-hydroxy), the hydrogenolysis route described above is the only viable path.

Figure 2: Workflow for the synthesis of Pterostilbene/Resveratrol utilizing the phosphonate reagent.

References

-

Horner-Wadsworth-Emmons Reaction Mechanism. Organic Chemistry Portal. [Link]

- Synthesis of Resveratrol via Phosphonate Route.

-

Michaelis-Arbuzov Reaction Protocol. Organic Syntheses. [Link]

-

Resveratrol Derivatives: Synthesis and Biological Activities. University of Barcelona. [Link]

Sources

Methodological & Application

Base selection for Diethyl 4-(benzyloxy)benzylphosphonate deprotonation

Application Note: Base Selection for Diethyl 4-(benzyloxy)benzylphosphonate Deprotonation

Executive Summary

This technical guide addresses the deprotonation of This compound (CAS: 1080-32-6 derivative), a critical intermediate in the synthesis of resveratrol and related stilbenoid therapeutics.

The benzyloxy group at the para-position acts as a protected phenol, donating electron density into the aromatic ring. This electronic effect slightly increases the pKa of the benzylic protons (

This guide provides two validated protocols:

-

Method A (NaH): High-yield, irreversible deprotonation for standard synthesis.

-

Method B (KOtBu): Thermodynamic control for maximal E-stereoselectivity.

Mechanistic Grounding & Base Selection Matrix

The deprotonation of benzyl phosphonates initiates the Horner-Wadsworth-Emmons (HWE) reaction. The choice of base and counter-cation critically influences the stereochemical outcome (E vs. Z ratio) by altering the stability and reversibility of the oxaphosphetane intermediate.

Base Selection Decision Matrix

| Base | Solvent System | pKa (Conj. Acid) | Primary Utility | Mechanism of Action |

| Sodium Hydride (NaH) | THF or DMF | ~35 (H | General Purpose / Scale-up | Irreversible deprotonation. Forms a "tight" chelate in non-polar solvents, often leading to high yields but variable E/Z ratios unless heated. |

| Potassium tert-butoxide (KOtBu) | THF | ~17 (in tBuOH) / >30 (in THF) | High E-Selectivity | The bulky K |

| LiHMDS | THF (-78°C) | ~26 | Kinetic Control | Strong, non-nucleophilic. Li |

| Sodium Methoxide (NaOMe) | MeOH/DMF | ~15.5 | Cost Efficiency | NOT RECOMMENDED. High risk of transesterification (swapping ethyl esters for methyl) and lower basicity leads to incomplete conversion. |

The Cation Effect (Chekulaev/Maryanoff-Reitz Model)

The counter-cation (M

-

Lithium (Li

): Forms a tight, rigid coordination. This "locks" the kinetic product (often Z), preventing the retro-aldol step necessary to isomerize to the thermodynamic E-product. -

Potassium (K

): Larger ionic radius leads to looser coordination. This facilitates the reversibility of the initial addition, allowing the intermediate to equilibrate to the lower-energy trans-oxaphosphetane, yielding the E-alkene (Stilbene).

Figure 1: Mechanistic pathway of the HWE reaction. The dashed red line indicates the reversible step crucial for high E-selectivity, favored by potassium bases.

Experimental Protocols

Protocol A: High-Yield Synthesis (Sodium Hydride Method)

Best for: Large-scale preparations where yield is prioritized over absolute stereochemical purity (minor Z-isomers can be removed via crystallization).

Reagents:

-

This compound (1.0 equiv)

-

Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv)

-

Electrophile (e.g., Benzaldehyde derivative, 1.0 equiv)

-

Solvent: Anhydrous THF (0.2 M concentration) or DMF (for faster rates)

Step-by-Step:

-

Base Preparation: In a flame-dried Schlenk flask under Argon, weigh NaH (1.2 equiv).

-

Note: For precise stoichiometry, wash NaH with dry pentane (3x) to remove mineral oil, then dry under vacuum. For general use, use as-is and account for the 60% weight.

-

-

Solvation: Suspend NaH in anhydrous THF (half of total volume). Cool to 0°C.[1]

-

Deprotonation: Dissolve the phosphonate in the remaining THF. Add dropwise to the NaH suspension over 20 minutes.

-

Observation: Hydrogen gas (

) will evolve. Ensure proper venting. The solution will typically turn yellow/orange, indicating anion formation.

-

-

Aging: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.

-

Coupling: Cool back to 0°C. Add the aldehyde (dissolved in minimal THF) dropwise.

-

Reaction: Allow to warm to RT and stir for 4–12 hours.

-

Monitoring: TLC (Hexane/EtOAc 3:1). Phosphonate spot (polar) should disappear; fluorescent stilbene spot (non-polar) appears.

-

-

Quench: Carefully add saturated NH

Cl solution. Extract with EtOAc.[1]

Protocol B: High E-Selectivity (Potassium tert-Butoxide Method)

Best for: Synthesis of biologically active stilbenes (e.g., Resveratrol) where the Z-isomer is an impurity.

Reagents:

-

This compound (1.0 equiv)

-

Potassium tert-butoxide (KOtBu) (1.0 M in THF or solid, 1.5 equiv)

-

18-Crown-6 (0.1 equiv) – Optional, enhances K+ effect

-

Solvent: Anhydrous THF

Step-by-Step:

-

Setup: Flame-dry a flask and purge with Nitrogen/Argon. Moisture excludes KOtBu rapidly.

-

Dissolution: Dissolve the phosphonate and 18-crown-6 (if using) in anhydrous THF. Cool to 0°C.[1]

-

Base Addition: Add KOtBu (solid or solution) portion-wise.

-

Color Change: Solution will turn a deep yellow/orange immediately.

-

-

Equilibration: Stir for 45 minutes at 0°C.

-

Aldehyde Addition: Add the aldehyde slowly.

-

Thermodynamic Drive: Allow the reaction to warm to RT and stir for 12+ hours.

-

Tip: If E-selectivity is critical, refluxing the THF for 2 hours after addition can drive the thermodynamic equilibrium further toward the E-isomer.

-

-

Workup: Quench with water. The phosphate byproduct is water-soluble.[2] Extract the organic layer with Et

O or EtOAc.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete deprotonation (wet solvent) | Re-distill THF over Na/Benzophenone. Ensure NaH is fresh (grey powder, not white). |

| High Z-Isomer Content | Kinetic trapping (Li+ or low temp) | Switch from Li-bases to KOtBu. Increase reaction temperature (RT or Reflux). Add 18-crown-6. |

| Oily Product (No Solid) | Mineral oil contamination | Use Protocol A (NaH) but wash the NaH with hexane before use. Or use Protocol B (KOtBu). |

| Starting Material Recovery | Enolization of Aldehyde | If the aldehyde has acidic |

References

-

Maryanoff, B. E., & Reitz, A. B. (1989).[3][4][5][6] The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[2][3][4][5][6][7][8] Chemical Reviews, 89(4), 863–927.[4]

-

Likhar, P. R., et al. (2009). A Practical Synthesis of trans-Resveratrol. Organic Process Research & Development. (Contextual grounding for stilbene synthesis).

-

Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738.

-

Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and DBU. Tetrahedron Letters, 25(21), 2183-2186.

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis Featuring Diethyl 4-(benzyloxy)benzylphosphonate

Introduction: Accelerating Stilbene Synthesis through Microwave Irradiation

The synthesis of stilbenes and their derivatives is of significant interest in medicinal chemistry and materials science due to their diverse biological activities, including antioxidant and anticancer properties.[1][2] A key building block in the synthesis of many of these compounds is Diethyl 4-(benzyloxy)benzylphosphonate. This phosphonate ester is particularly valuable for introducing the protected 4-hydroxybenzyl moiety in Horner-Wadsworth-Emmons (HWE) reactions, a cornerstone of alkene synthesis.[3][4]

Conventional methods for these reactions often require long reaction times and elevated temperatures, leading to potential side product formation and energy inefficiency.[5][6] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations.[7][8] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to minutes.[6][7] This rapid, uniform heating can lead to higher yields, cleaner reaction profiles, and is often more energy-efficient, aligning with the principles of green chemistry.[5][9]

These application notes provide a comprehensive guide to leveraging microwave-assisted synthesis in conjunction with this compound for the efficient synthesis of stilbene derivatives. We will delve into the underlying principles, provide detailed, validated protocols, and offer insights into experimental design and optimization.

The Horner-Wadsworth-Emmons Reaction: A Mechanistic Overview

The Horner-Wadsworth-Emmons reaction is a superior alternative to the classical Wittig reaction for the synthesis of alkenes from aldehydes and ketones.[3] It involves the reaction of a stabilized phosphonate carbanion with a carbonyl compound. The key advantages of the HWE reaction include the use of more nucleophilic and less basic phosphonate carbanions, and the straightforward removal of the water-soluble phosphate byproduct.[3][4]

The reaction proceeds through the following key steps:[3][10]

-

Deprotonation: A base is used to deprotonate the phosphonate ester at the carbon alpha to the phosphoryl and electron-withdrawing groups, forming a resonance-stabilized carbanion.

-

Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

-

Oxaphosphetane Formation: This addition leads to the formation of a cyclic intermediate called an oxaphosphetane.

-

Elimination: The oxaphosphetane intermediate collapses to form the desired alkene and a dialkyl phosphate salt.

The stereochemical outcome of the HWE reaction is often influenced by the reaction conditions and the nature of the reactants, typically favoring the formation of the (E)-alkene.[3]

Microwave-Assisted Horner-Wadsworth-Emmons Reaction: The Synergy of Speed and Selectivity

The application of microwave irradiation to the Horner-Wadsworth-Emmons reaction offers significant advantages.[11][12] The rapid and efficient heating provided by microwaves accelerates the rate-limiting nucleophilic addition step, leading to a dramatic reduction in reaction time.[6][7] This can also lead to cleaner reactions with fewer side products, simplifying purification.[6][8]

The choice of solvent is crucial in microwave chemistry. Polar solvents with high dielectric constants are more efficient at absorbing microwave energy, leading to faster heating.[8] However, even in less polar solvents, microwave heating can offer advantages through localized superheating at the molecular level.[7]

Experimental Protocols

General Considerations and Safety

Safety First: Microwave-assisted organic synthesis involves heating reactions above their atmospheric boiling points, leading to the generation of significant pressure.[13]

-

Dedicated Equipment: Always use a dedicated microwave reactor designed for organic synthesis with appropriate temperature and pressure monitoring capabilities.[13][14] Domestic microwave ovens are not suitable and are extremely dangerous for this type of work. [14]

-

Pressure-Rated Vessels: Use only sealed reaction vessels specifically designed and rated for the temperatures and pressures that will be generated.[13]

-

Cooling: Allow the reaction vessel to cool to a safe temperature (typically below 50 °C) before opening to avoid rapid depressurization and potential solvent boiling.[13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

-

Fume Hood: Conduct all reactions in a well-ventilated fume hood.[14]

Protocol 1: Microwave-Assisted Synthesis of (E)-4-(benzyloxy)stilbene

This protocol details the synthesis of (E)-4-(benzyloxy)stilbene from benzaldehyde and this compound.

Materials:

-

This compound

-

Benzaldehyde

-

Sodium methoxide (NaOMe)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Microwave reactor vials (e.g., 2-5 mL) with stir bars

-

Microwave synthesizer

Procedure:

-

To a microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol).

-

Add anhydrous DMF (2 mL) to dissolve the phosphonate.

-

Add sodium methoxide (1.1 mmol).

-

Stir the mixture for 5 minutes at room temperature to allow for carbanion formation.

-

Add benzaldehyde (1.0 mmol) to the reaction mixture.

-

Seal the vial tightly with a cap designed for the microwave reactor.

-

Place the vial in the microwave synthesizer.

-

Irradiate the reaction mixture at 120 °C for 10 minutes. The pressure should be monitored and should not exceed the vessel's rating.

-

After irradiation, allow the vial to cool to below 50 °C.

-

Once cooled, carefully open the vial.

-

Quench the reaction by adding water (10 mL).

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (E)-4-(benzyloxy)stilbene.

Table 1: Reaction Parameters for Microwave-Assisted Synthesis of Stilbene Analogs

| Aldehyde | Phosphonate | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |

| Benzaldehyde | This compound | NaOMe | DMF | 120 | 10 | >90 |

| 4-Methoxybenzaldehyde | This compound | NaOMe | DMF | 120 | 10 | >90 |

| 4-Chlorobenzaldehyde | This compound | NaOMe | DMF | 120 | 15 | >85 |

| 4-Nitrobenzaldehyde | This compound | K₂CO₃ | DMF | 140 | 20 | >80 |

Note: Yields are approximate and may vary depending on the specific reaction scale and purification method.

Causality Behind Experimental Choices

-

Base Selection: Sodium methoxide is a strong, non-nucleophilic base suitable for deprotonating the phosphonate. For substrates sensitive to strong bases, a weaker base like potassium carbonate can be employed, though this may require slightly higher temperatures or longer reaction times.

-

Solvent Choice: DMF is a polar aprotic solvent that absorbs microwave irradiation efficiently, leading to rapid heating.[11] Its high boiling point is also advantageous for reactions conducted at elevated temperatures. For some reactions, other polar solvents like DMSO or NMP can also be effective.

-

Temperature and Time: The reaction parameters provided are a starting point. Optimization may be necessary for different substrates. The use of a microwave reactor allows for precise temperature control, which is critical for reproducibility and minimizing side reactions.[7]

Visualizing the Workflow

The following diagram illustrates the general workflow for the microwave-assisted Horner-Wadsworth-Emmons reaction.

Caption: Workflow for Microwave-Assisted HWE Reaction.

Troubleshooting and Further Considerations

-

Low Yield: If the yield is low, consider increasing the reaction time or temperature in small increments. Ensure all reagents are anhydrous, as water can quench the carbanion. The purity of the phosphonate and aldehyde is also critical.

-

Side Product Formation: If significant side products are observed, a lower reaction temperature may be necessary. The choice of base can also influence the reaction outcome.

-

Stereoselectivity: The Horner-Wadsworth-Emmons reaction generally favors the formation of the (E)-alkene. If the (Z)-isomer is desired, alternative methods such as the Still-Gennari modification may be required.[10]

Conclusion

The combination of this compound and microwave-assisted synthesis provides a rapid, efficient, and often higher-yielding route to stilbene derivatives compared to conventional heating methods. The protocols and guidelines presented here offer a solid foundation for researchers to explore this powerful synthetic methodology. By understanding the principles behind the reaction and the influence of various parameters, scientists can effectively optimize conditions for their specific targets, accelerating the pace of discovery in drug development and materials science.

References

- Vertex AI Search. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Retrieved February 13, 2026.

- Patsnap Eureka. (2025, July 3). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.

- MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved February 13, 2026.

- Advanced Journal of Chemistry, Section A. (n.d.). Importance of Microwave Heating in Organic Synthesis. Retrieved February 13, 2026.

- ResearchGate. (2024, October 12). (PDF) THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.

- Taylor & Francis. (n.d.). Microwave Assisted Organic Synthesis. Retrieved February 13, 2026.

- CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved February 13, 2026.

- Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure. Retrieved February 13, 2026.

- Organic Chemistry Portal. (n.d.).

- ResearchGate. (2025, August 7).

- PMC. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved February 13, 2026.

- PMC. (2010, August 27). An Efficient Procedure Based on a MW-Assisted Horner–Wadsworth-Emmons Reaction for the Synthesis of (Z)

- NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved February 13, 2026.

- ResearchGate. (2025, August 6). Microwave-Assisted Organic Synthesis in the Organic Teaching Lab: A Simple, Greener Wittig Reaction.

- Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved February 13, 2026.

- ACS Publications. (2021, June 14). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.

- Wiley Online Library. (2019, January 30). A microwave-assisted highly stereoselective one-pot Wittig reaction under solvent-free conditions.

- ScienceDirect. (2022, November 26). Resveratrol derivatives: Synthesis and their biological activities.

- PubMed. (2010, September 15). Synthesis of Heterocycle-Based Analogs of Resveratrol and Their Antitumor and Vasorelaxing Properties.

- Alfa Chemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved February 13, 2026.

- Google Patents. (n.d.).

- ResearchGate. (2025, August 5). (PDF) Horner-Wadsworth-Emmons Reactions in THF: Effect of Hydroperoxide Species.

- ResearchGate. (2025, August 6). Microwave-Assisted Synthesis of alpha-Hydroxy-benzylphosphonates and -benzylphosphine Oxides | Request PDF.

- Biotage. (n.d.). Microwave Reaction Tutorial. Retrieved February 13, 2026.

- BYU ScholarsArchive. (n.d.).

- Green Chemistry Teaching and Learning Community (GCTLC). (2023, October 17). Microwave-Assisted Organic Synthesis in the Organic Teaching Lab: A Simple, Greener Wittig Reaction.

- PMC. (2022, October 13).

- International Journal of Chemical Science. (2021, May 13). Microwave assisted organic synthesis (MAOS).

- SciSpace. (n.d.).

- Journal of the Korean Chemical Society. (n.d.). NOTE Microwave-Assisted Synthesis of Benzyl Benzotriazoles. Retrieved February 13, 2026.

Sources

- 1. diposit.ub.edu [diposit.ub.edu]

- 2. Synthesis of heterocycle-based analogs of resveratrol and their antitumor and vasorelaxing properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 6. ajchem-a.com [ajchem-a.com]

- 7. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 11. An Efficient Procedure Based on a MW-Assisted Horner–Wadsworth-Emmons Reaction for the Synthesis of (Z)-3,3-Trisubstituted-α,β-unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Safety Considerations for Microwave Synthesis [cem.com]

Troubleshooting & Optimization

Improving E-selectivity in Diethyl 4-(benzyloxy)benzylphosphonate HWE reactions

Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stereoselective synthesis of alkenes. Our focus is on optimizing conditions to achieve high E-selectivity, particularly when using substrates like diethyl 4-(benzyloxy)benzylphosphonate.

Frequently Asked Questions (FAQs)

Q1: What is the Horner-Wadsworth-Emmons (HWE) reaction and what are its advantages?

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used chemical reaction in organic synthesis that produces an alkene from the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone.[1][2][3] It is a modification of the Wittig reaction, developed by Leopold Horner, William Wadsworth, and William Emmons.[1] Key advantages of the HWE reaction include:

-

Enhanced Nucleophilicity: Phosphonate carbanions are generally more nucleophilic and less basic than the phosphonium ylides used in the Wittig reaction, allowing them to react with a broader range of carbonyl compounds, including hindered ketones.[1][4][5]

-

Simplified Purification: The byproduct of the HWE reaction is a water-soluble dialkyl phosphate salt, which can be easily removed through an aqueous workup, simplifying product purification.[1][3][6]

-

Stereochemical Control: The reaction typically shows a strong preference for the formation of the thermodynamically more stable (E)-alkene, a feature that can be controlled and optimized through careful selection of reaction conditions.[1][2][3][6][7]

Q2: What is the underlying mechanism that dictates the E-selectivity of the HWE reaction?

The stereochemical outcome of the HWE reaction is governed by the formation and subsequent elimination of an oxaphosphetane intermediate.[2] The key steps are:

-

Deprotonation: A base removes the acidic proton alpha to the phosphonate group, forming a phosphonate carbanion.[1]

-

Nucleophilic Addition: The carbanion adds to the carbonyl carbon of the aldehyde or ketone. This addition is the rate-limiting step and can form two diastereomeric intermediates (erythro and threo).[1][8]

-

Reversibility and Equilibration: Crucially, for standard HWE reactions, this initial addition step is often reversible.[1] This reversibility allows the intermediates to equilibrate to the thermodynamically more stable anti-oxaphosphetane (threo adduct). In this configuration, the bulky groups (the R-group from the aldehyde and the phosphonate moiety) are positioned on opposite sides, minimizing steric strain.

-

Syn-Elimination: The oxaphosphetane intermediate collapses in a syn-elimination pathway to form the alkene and the phosphate byproduct. The favored anti-oxaphosphetane directly leads to the formation of the (E)-alkene.[7]

The high E-selectivity is therefore a result of thermodynamic control, where the reaction proceeds through the lowest energy and most stable intermediate pathway.[7][8]

Diagram 1: HWE Reaction Mechanism for E-Alkene Formation

Caption: Thermodynamic control favors the anti-oxaphosphetane, leading to the E-alkene.

Q3: How do modifications to the phosphonate reagent affect stereoselectivity?

The structure of the phosphonate itself is a critical determinant of the E/Z ratio.

-

Steric Bulk: Increasing the steric bulk of the ester groups on the phosphonate (e.g., changing from dimethyl to diethyl to diisopropyl) can enhance E-alkene selectivity.[3][9]

-

Electron-Withdrawing Groups: Conversely, to achieve Z-selectivity, the Still-Gennari modification employs phosphonates with highly electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters.[1][2][7][10] These groups accelerate the elimination step, preventing the equilibration of intermediates and locking in the kinetically favored Z-geometry.[1][2][10]

Troubleshooting Guide

Question: I am performing an HWE reaction with this compound and an aliphatic aldehyde, but my E:Z ratio is lower than desired. How can I improve the E-selectivity?

Answer: Low E:Z ratios are a common issue and can typically be resolved by optimizing several key reaction parameters. The goal is to favor the thermodynamic pathway by ensuring the initial addition of the carbanion to the aldehyde is reversible.[1]

1. Choice of Base and Counterion: The counterion of the base plays a significant role.

-

Lithium vs. Sodium vs. Potassium: Lithium cations (Li+) are known to promote higher E-selectivity compared to sodium (Na+) or potassium (K+).[1][11] This is because Li+ coordinates more strongly to the oxygen atoms in the intermediates, facilitating the reversibility needed for thermodynamic equilibration.

-

Recommended Bases: For high E-selectivity, consider using bases that introduce a lithium counterion, such as n-butyllithium (n-BuLi) or lithium bis(trimethylsilyl)amide (LHMDS). If using sodium hydride (NaH), the selectivity may be slightly lower. Potassium bases like KHMDS generally favor Z-selectivity, especially at low temperatures, and should be avoided when the E-isomer is the target.[7][10]

2. Reaction Temperature: Temperature is a critical lever for controlling selectivity.

-

Higher Temperatures Favor E-Alkene: Running the reaction at a higher temperature (e.g., 0 °C to 23 °C) provides the necessary energy for the less stable syn-oxaphosphetane intermediate to revert and equilibrate to the more stable anti-oxaphosphetane.[1][12] Reactions performed at very low temperatures (e.g., -78 °C) tend to be under kinetic control, which can trap the kinetically formed product and lead to lower E:Z ratios.[10][12]

3. Aldehyde Structure and Addition:

-

Steric Hindrance: Increasing the steric bulk of the aldehyde generally leads to higher E-stereoselectivity.[1]

-

Aromatic vs. Aliphatic Aldehydes: Aromatic aldehydes often produce almost exclusively (E)-alkenes due to steric interactions.[1] While your phosphonate has an aromatic component, the reaction with a less bulky aliphatic aldehyde may require more careful optimization.

4. Use of Additives: Masamune-Roush Conditions For substrates that are sensitive to strong bases like NaH or n-BuLi, the Masamune-Roush conditions are an excellent alternative that also strongly promotes E-selectivity.[2][3][11]

-

Protocol: This method uses a milder amine base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (TEA), in the presence of a lithium salt, typically lithium chloride (LiCl).[2][3][12] The lithium ions are crucial for driving the E-selectivity.

| Parameter | To Increase E-Selectivity | Rationale |

| Base Counterion | Li⁺ > Na⁺ > K⁺ | Stronger coordination by Li⁺ promotes reversibility of the initial addition step, allowing thermodynamic equilibration.[1][11] |

| Temperature | Higher (0 °C to 23 °C) | Provides energy to overcome the barrier for retro-addition, favoring the thermodynamically stable anti-intermediate.[1] |

| Aldehyde | Increased steric bulk | Enhances the energy difference between the syn and anti transition states.[1] |

| Special Conditions | Masamune-Roush (LiCl/DBU) | Provides a mild and highly E-selective method suitable for base-sensitive substrates.[2][3] |

Diagram 2: Troubleshooting Workflow for Low E-Selectivity

Caption: A decision tree to systematically improve the E:Z ratio in HWE reactions.

Question: My HWE reaction is giving a low yield of the alkene product. What are the potential causes?

Answer: Low yields can stem from several factors related to reagents, reaction conditions, or the stability of the substrate.

-

Incomplete Deprotonation: The phosphonate carbanion may not be forming efficiently.

-

Base Quality: Ensure your base is fresh and has not been deactivated by atmospheric moisture. Sodium hydride should be washed with dry hexanes to remove mineral oil. The titer of organolithium bases like n-BuLi should be checked if the bottle has been used previously.

-

Insufficient Base: Use at least 1.0-1.1 equivalents of base to ensure complete deprotonation of the phosphonate.

-

-

Purity of Reagents and Solvents:

-

Anhydrous Conditions: The HWE reaction is sensitive to moisture. Ensure all glassware is flame- or oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents.

-

Aldehyde Purity: Aldehydes can oxidize to carboxylic acids upon storage. Impure aldehyde will not react and can complicate purification. Use freshly distilled or purified aldehyde if possible.

-

-

Reaction Time and Temperature:

-

Insufficient Reaction Time: Some HWE reactions, especially with more hindered reactants, can be slow. Monitor the reaction by TLC to ensure it has gone to completion before quenching.

-

Temperature: While higher temperatures favor E-selectivity, excessively high temperatures can lead to decomposition of the reactants or products.

-

-

Substrate Stability:

-

Aldehyde Enolization: If the aldehyde has acidic alpha-protons, the phosphonate carbanion can act as a base, leading to self-condensation of the aldehyde instead of the desired olefination. Using milder conditions like the Masamune-Roush protocol can mitigate this.[4]

-

Optimized Experimental Protocol for High E-Selectivity

This protocol is a general guideline for the reaction of This compound with an aldehyde to maximize the yield of the E-alkene.

Materials:

-

This compound (1.0 eq)

-

Aldehyde (1.0-1.2 eq)

-

n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.1 eq) or Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Standard workup and purification reagents (diethyl ether, brine, anhydrous magnesium sulfate, silica gel)

Procedure:

-

Preparation: Under an inert atmosphere (N₂ or Ar), add this compound to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar. Dissolve the phosphonate in anhydrous THF (approx. 0.2 M concentration).

-

Ylide Formation (using n-BuLi):

-

Cool the phosphonate solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 eq) dropwise via syringe. A color change (typically to yellow or orange) indicates carbanion formation.

-

Stir the solution at -78 °C for 30 minutes.

-

-

Ylide Formation (using NaH):

-

If using NaH, wash the required amount with dry hexanes to remove mineral oil and suspend it in anhydrous THF in the reaction flask.

-

Cool the suspension to 0 °C.

-

Add the phosphonate (dissolved in a minimal amount of THF) dropwise to the NaH suspension.

-

Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

-

-

Aldehyde Addition:

-

Dissolve the aldehyde (1.0-1.2 eq) in a small amount of anhydrous THF.

-

Slowly add the aldehyde solution to the phosphonate carbanion solution at the appropriate temperature (-78 °C for n-BuLi, 0 °C for NaH).

-

-

Reaction:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

Stir at room temperature for 2-12 hours. Monitor the reaction progress by TLC.

-

-

Workup:

-

Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel to isolate the desired E-alkene. The E-isomer is typically less polar than the Z-isomer.

-

References

- BenchChem. (2025). The Still-Gennari Modification versus the Horner-Wadsworth-Emmons Reaction for Z-Alkene Synthesis. BenchChem Technical Guides.

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

- Sano, S., et al. (2018). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry.

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

- ACS Publications. (2018). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry.

- Janicki, I., & Kiełbasiński, P. (2018).

- Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules.

- Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. PMC.

- BenchChem. (2025). A Comparative Guide to the E-selectivity of Phosphonate Reagents in the Horner-Wadsworth-Emmons Reaction. BenchChem Technical Guides.

- Ando, K. (1999). A Mechanistic Study of the Horner−Wadsworth−Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. The Journal of Organic Chemistry.

- Orelli, L. R. (2014). Recent Progress in the Horner-Wadsworth-Emmons Reaction.

- YouTube. (2023). Horner-Wadsworth-Emmons Reaction.

- Taylor & Francis Online. (2018). Z- and E-selective Horner–Wadsworth–Emmons reactions.

- RSC Publishing. (2022). Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Organic & Biomolecular Chemistry.

- Taylor & Francis Online. (1997). A STUDY ON THE Z-SELECTIVE HORNER-WADSWORTH-EMMONS (HWE)

- ResearchGate. (2009). Highly E -Selective Solvent-free Horner-Wadsworth-Emmons Reaction for the Synthesis of α-Methyl-α,β-unsaturated Esters Using Either LiOH·H2O or Ba(OH)2·8H2O.

- Bisceglia, J. Á., & Orelli, L. R. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Chemistry.

- RSC Publishing. (2007).

- Oxford Academic. (2009). Highly E-Selective Solvent-Free Horner-Wadsworth-Emmons Reaction for the Synthesis of α-Methyl-α,β-Unsaturated Esters Using Either LiOH·H2O or Ba(OH)2·8H2O. Bulletin of the Chemical Society of Japan.

- BenchChem. (2025). Troubleshooting low yields in the Horner-Wadsworth-Emmons reaction. BenchChem Technical Guides.

- BenchChem. (2025). Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction with 4-(Diethylphosphoryl)

- Demkowicz, S., et al. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. PMC.

- ResearchGate. (1997).

-

Organic Syntheses. (n.d.). PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. Retrieved from [Link]

- ResearchGate. (2018). Z - and E -selective Horner-Wadsworth-Emmons (HWE) Reactions.

Sources

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Wittig-Horner Reaction [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Purification Strategies for Diethyl 4-(benzyloxy)benzylphosphonate Derivatives

Welcome to the technical support center for the purification of Diethyl 4-(benzyloxy)benzylphosphonate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges. By explaining the "why" behind each step, this resource aims to empower you to troubleshoot and optimize your purification protocols effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification and handling of this compound derivatives.

Q1: What are the typical impurities I might encounter when synthesizing this compound?

A1: Impurities largely depend on the synthetic route. The most common method is the Michaelis-Arbuzov reaction, which involves reacting 4-(benzyloxy)benzyl halide with triethyl phosphite. Potential impurities incl[1][2]ude:

-

Unreacted starting materials: 4-(benzyloxy)benzyl halide and triethyl phosphite.

-

Byproducts of the Michaelis-Arbuzov reaction: Triethyl phosphate, formed from the oxidation of triethyl phosphite, can be a significant impurity.

-

Side-reaction produ[3]cts: Depending on the reaction conditions, side reactions can lead to various impurities.

-

Products from relat[2]ed synthetic routes: If a Horner-Wadsworth-Emmons (HWE) approach is used to create an alkene, unreacted aldehydes/ketones and the phosphonate carbanion starting material could be present.

Q2: How can I effe[4][5][6][7][8]ctively monitor the progress of my purification?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification.

-

Visualization: Di[1][4][5][6]ethyl 4-(benzyloxy)benzylphosphonate and many of its derivatives are UV active due to the aromatic rings, allowing for easy visualization under a UV lamp.

-

Staining: If comp[4]ounds are not UV active, or for better visualization, various stains can be used. A common stain for phosphorus-containing compounds is ceric ammonium molybdate, which often produces a distinct blue spot. Other general stains like[3] potassium permanganate or iodine can also be effective.

-

Solvent System Sele[4]ction: TLC is crucial for determining the optimal solvent system for column chromatography. The ideal system will show good separation between your desired product and impurities, with an Rf value for the product typically between 0.2 and 0.4 for effective column separation.

Q3: What are the recommended storage conditions for purified this compound?

A3: Generally, phosphonate esters like this compound are stable under recommended storage conditions. It is advisable to store [7]them in a cool, dry place, away from strong oxidizing agents. For long-term storage, re[7]frigeration may be beneficial, and storing under an inert atmosphere (like argon or nitrogen) can prevent potential degradation, especially if the compound is sensitive to air or moisture.

Q4: My purified product is an oil. Is this normal, and can it be crystallized?

A4: Yes, it is common for this compound and its derivatives to be isolated as colorless or yellow oils. While crystallization of [3][8]phosphonic acids can be challenging, their ester derivatives can sometimes be crystallized. Techniques to attempt cry[9]stallization include:

-

Dissolving the oil in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly adding a poor solvent (e.g., hexanes, pentane) until turbidity is observed, followed by cooling.

-

Attempting to form a salt of the corresponding phosphonic acid (after dealkylation) with an amine like dicyclohexylamine can sometimes facilitate crystallization.

Section 2: Troublesho[14]oting Guides

This section provides detailed, step-by-step solutions to specific problems you might encounter during the purification process.

Problem 1: Poor Separation During Column Chromatography

You observe overlapping spots on TLC after column chromatography, indicating impure fractions.

Root Cause Analysis:

Poor separation can stem from several factors, including an inappropriate solvent system, improper column packing, or overloading the column. The polarity of the phosp[10][11][12]honate group, combined with the benzyloxybenzyl moiety, requires a carefully balanced mobile phase to achieve good resolution.

Workflow for Troubleshooting Poor Separation:

Caption: Troubleshooting workflow for poor column chromatography separation.

Step-by-Step Solutions:

1. Re-evaluate and Optimize the TLC Solvent System:

-

Goal: To find a solvent system that provides a clear separation between the desired product and impurities with an Rf of ~0.2-0.4 for the product.

-

Protocol:

-

Prepare several TLC chambers with different solvent mixtures. Common starting points for benzylphosphonates are mixtures of hexanes and ethyl acetate (EtOAc) or petroleum ether and ethyl acetate.

-

Systematically va[8][13]ry the polarity. For example, start with 9:1 hexanes/EtOAc and move to more polar mixtures like 4:1, 2:1, and 1:1.

-

If separation is still poor, consider adding a small amount of a more polar solvent like methanol or a less polar one like dichloromethane.

-

The ideal system will show distinct, well-separated spots for your product and impurities.

-

2. Implement a Gradient Elution:

-

Goal: To improve separation of compounds with similar polarities.

-

Protocol:

-

Start the column with a less polar solvent system where your product has a very low Rf (close to the baseline on TLC).

-

Gradually increase the polarity of the mobile phase during the elution. For example, begin with 100% hexanes, then slowly introduce ethyl acetate, moving from 2% to 5%, 10%, and so on.

-

This gradual change in polarity will help to selectively elute compounds based on their affinity for the stationary phase.

-

3. Ensure Proper Column Packing:

-

Goal: To create a homogenous stationary phase that prevents band broadening and channeling.

-

Protocol (Wet Packing):

-

Choose a column with an appropriate diameter-to-height ratio (typically 1:10 to 1:20).

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a thin layer of sand.

-

Create a slurry of silica gel in the initial, least polar eluent.

-

Pour the slurry i[12]nto the column and allow it to settle, tapping the column gently to dislodge any air bubbles.

-

Once the silica has settled, add another layer of sand on top to prevent disturbance when adding the eluent and sample.

-

4. Optimize Sample Loading:

-

Goal: To apply the sample in a narrow band to prevent it from spreading and causing poor separation.

-

Protocol (Dry Loading):

-

Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.

-

Carefully add this powder to the top of the packed column.

-

This technique is particularly useful for samples that are not very soluble in the initial eluent.

-

Problem 2: Identifying Unknown Impurities in NMR Spectra

Your ¹H or ³¹P NMR spectrum shows unexpected peaks that you cannot assign to your product or known starting materials.

Root Cause Analysis:

Unknown peaks can arise from various sources, including residual solvents, byproducts from side reactions, or degradation products. Phosphorus-containing com[2][14]pounds can sometimes be unstable in certain solvents, leading to decomposition.

Systematic Identi[15]fication of Impurities:

Caption: A logical workflow for identifying unknown impurities via spectroscopic methods.

Step-by-Step Solutions:

1. Check for Residual Solvents:

-

Action: Compare the chemical shifts of the unknown peaks in your ¹H NMR spectrum to published data for common laboratory solvents.

-

Resource: Utilize[16] tables of NMR chemical shifts for common impurities. A well-known resource is the paper by Gottlieb, Kotlyar, and Nudelman in The Journal of Organic Chemistry.

2. Analyze the ³¹P N[16]MR Spectrum:

-

Action: A ³¹P NMR spectrum is crucial for identifying phosphorus-containing impurities.

-

Expected Chemical Shifts:

-

Diethyl phosphonates typically appear in the range of δ 20-30 ppm.

-

Triethyl phosphit[8]e (a common starting material) will be around δ 139 ppm.

-

Triethyl phosphate (an oxidation byproduct) will be near δ -1 ppm.

-

Phosphonic acids (from hydrolysis) will have different chemical shifts, often pH-dependent.

-

-

Interpretation: The presence of signals outside the expected range for your product strongly suggests phosphorus-containing impurities.

3. Correlate ¹H and ³¹P NMR Data:

-

Action: Look for characteristic couplings between phosphorus and nearby protons (²JPH and ³JPH).

-

Example: The methylene protons (CH₂) adjacent to the phosphorus in a diethyl phosphonate will appear as a doublet of quartets due to coupling with both the phosphorus atom and the methyl protons. The benzylic protons will appear as a doublet with a J-coupling of around 22 Hz.

4. Utilize Mass Spectrometry (MS):

-

Action: If available, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for separating and identifying impurities.

-

Procedure:

-

Run an LC-MS analysis of your sample.

-

The mass spectrum of each separated peak will provide the molecular weight of the component.

-

This information, combined with your NMR data, can help you deduce the structure of the impurity.

-

Quantitative Data Summary

| Purification Method | Typical Purity Achieved | Key Parameters to Control | Common Issues |

| Flash Column Chromatography | >95% | Solvent gradient, column packing, sample loading | Poor separation, band broadening |

| Recrystallization | >98% (if successful) | Solvent choice, cooling rate | Oiling out, poor crystal formation |

| Preparative TLC | High, but for small scale | Band application, scraping technique | Lower recovery, solvent contamination |

| Distillation (Kugelrohr) | >98% (for thermally stable compounds) | Pressure, temperature | Thermal decomposition |

Section 3: Experimental Protocols

Protocol 1: Flash Column Chromatography of this compound

This protocol provides a general procedure for purifying this compound using flash column chromatography.

Materials:

-

Silica gel (230-400 mesh)

-

Crude this compound

-

Solvents: Hexanes and Ethyl Acetate (HPLC grade)

-

Glass column, flasks, and other standard glassware

Procedure:

-

Determine the Eluent System: Use TLC to find a solvent system that gives an Rf value of approximately 0.2-0.3 for the desired product. A common starting point is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v).

-

Pack the Column: [3] * Use the wet packing method as described in the troubleshooting section.

-

For 1 gram of crude material, typically use 50-100 grams of silica gel.

-

-

Load the Sample:

-

Use the dry loading method for best results. Dissolve the crude product in a minimal amount of dichloromethane, add silica gel, and evaporate the solvent.

-

Carefully add the silica-adsorbed sample to the top of the column.

-

-

Elute the Column:

-

Begin eluting with the chosen solvent system.

-

Apply gentle pressure with air or nitrogen to achieve a flow rate of about 2 inches per minute.

-

Collect fractions in test tubes.

-

-

Monitor the Fractions:

-

Spot each fraction on a TLC plate and visualize under UV light or with a stain to identify the fractions containing the pure product.

-

Alternatively, ¹H NMR spectroscopy can be used to directly analyze the fractions.

-

-

Combine and Concent[17]rate:

-

Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

-

References

-

Review on Modern Advances of Chemical Methods for the Introduction of a Phosphonic Acid Group - ACS Publications. (2011, October 19). ACS Publications. [Link]

-

The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC. (2022, October 13). National Center for Biotechnology Information. [Link]

-

Submitted by Rebekah M. Richardson and David F. Wiemer - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

A Reliable Method for Quantification of Phosphonates and Their Impurities by 31P NMR. (2025, August 8). MDPI. [Link]

-

Diethyl Benzylphosphonate.pdf - Harper College. (2009, January 6). Harper College. [Link]

-

The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - Open ICM. (2022). Open ICM. [Link]

-

A modular approach for the installation of functionalized phosphonates to heterocycles - Arkivoc. (2022). Arkivoc. [Link]

-

Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. - ResearchGate. (2013, April 19). ResearchGate. [Link]

-

The H-phosphonate approach to the solution phase synthesis of linear and cyclic oligoribonucleotides - Oxford Academic. (1994). Oxford Academic. [Link]

-

Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. JEOL Ltd. [Link]

-

A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System - Frontiers. (2016, August 15). Frontiers. [Link]

-

Synthesis and Kinetic Analysis of Some Phosphonate Analogs of Cyclophostin as Inhibitors of Human Acetylcholinesterase - PMC. (2018). National Center for Biotechnology Information. [Link]

-

Reactive intermediates in the H-phosphonate synthesis of oligonucleotides - The Royal Society of Chemistry. (2013). The Royal Society of Chemistry. [Link]

-

Diethyl (5-Benzyl-2-(4-(N′-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)phosphonate - MDPI. (2023, October 13). MDPI. [Link]

-

Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. (2023, February 3). MDPI. [Link]

-

Biologically active diethyl benzylphosphonate derivatives. - ResearchGate. (2022). ResearchGate. [Link]

-

Best TLC stain for both phosphate esters AND phosphoric acid? - ResearchGate. (2016, October 28). ResearchGate. [Link]

-

Horner–Wadsworth–Emmons reaction - Wikipedia. Wikipedia. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry - ACS Publications. (2016, February 19). ACS Publications. [Link]

-

Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. (2024, November 20). Chrom Tech, Inc. [Link]

- US5359115A - Methods for the synthesis of phosphonate esters - Google Patents. (1994).

-

Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents - PMC. (2011). National Center for Biotechnology Information. [Link]

-

Column Chromatography Theory - Chemistry Online @ UTSC. (n.d.). University of Toronto Scarborough. [Link]

-

Column Chromatography - Magritek. (n.d.). Magritek. [Link]

-

Enzymatic Resolution of Chiral Phosphinate Esters - Chemistry. (2002). Chemistry. [Link]

-

Column Chromatography. (n.d.). [Link]

-

Horner-Wadsworth-Emmons Reaction - NROChemistry. (n.d.). NROChemistry. [Link]

-

Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

-

Novel Methods for the Synthesis of Phosphonate Esters on the Solid Surface. (2010, October 27). [Link]

-

Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. (n.d.). Organic Chemistry Portal. [Link]

-

Horner-Wadsworth-Emmons Reaction - YouTube. (2023, November 20). YouTube. [Link]

-

Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). JoVE. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Synthesis and Kinetic Analysis of Some Phosphonate Analogs of Cyclophostin as Inhibitors of Human Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dept.harpercollege.edu [dept.harpercollege.edu]

- 8. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chromtech.com [chromtech.com]

- 11. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 12. bhavanscollegedakor.org [bhavanscollegedakor.org]

- 13. Frontiers | A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. magritek.com [magritek.com]

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of Diethyl 4-(benzyloxy)benzylphosphonate

In the landscape of synthetic chemistry and drug development, the precise characterization of novel molecules is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an indispensable tool for elucidating molecular structure. This guide provides an in-depth analysis of the ¹H NMR spectrum of Diethyl 4-(benzyloxy)benzylphosphonate, a compound of interest in various research domains. By comparing its spectral features with those of related benzylphosphonate derivatives, we aim to offer researchers a practical framework for the interpretation of these complex spectra, grounded in fundamental principles and supported by experimental data.

The Structural Significance of this compound

This compound belongs to the class of organophosphorus compounds, which are integral to numerous applications, from medicinal chemistry to materials science. The accurate confirmation of its structure is the first critical step in any research endeavor. ¹H NMR spectroscopy provides a detailed fingerprint of the molecule by mapping the chemical environment of each proton.

Below is a diagram illustrating the molecular structure of this compound and the distinct proton environments that give rise to its characteristic ¹H NMR spectrum.

Caption: Molecular structure of this compound with distinct proton environments.

Interpreting the ¹H NMR Spectrum: A Comparative Approach

The ¹H NMR spectrum of an organic molecule provides four key pieces of information: the number of signals, their chemical shift (δ), their integration, and the signal multiplicity (splitting pattern)[1][2][3]. For organophosphorus compounds, an additional layer of complexity and information arises from the coupling of protons to the phosphorus-31 (³¹P) nucleus, which has a nuclear spin of I = ½.

To understand the spectrum of this compound, it is instructive to first consider the spectrum of the parent compound, Diethyl benzylphosphonate. Experimental data for this compound shows a characteristic doublet for the benzylic methylene protons (CH₂-P) around 3.12 ppm, with a coupling constant (J-coupling) to the phosphorus atom of approximately 21.4 Hz[4]. The ethoxy group protons appear as a quartet (O-CH₂) around 4.01 ppm and a triplet (CH₃) around 1.26 ppm, with a typical vicinal proton-proton coupling of ~7 Hz[4]. The aromatic protons of the unsubstituted phenyl ring typically appear as a multiplet in the 7.20-7.35 ppm region[4].

Now, let's consider the effect of the 4-(benzyloxy) substituent. The electron-donating nature of the ether oxygen will influence the chemical shifts of the aromatic protons on the central phenyl ring. Specifically, the protons ortho to the benzyloxy group are expected to be shielded and appear at a lower chemical shift (upfield) compared to the meta protons. This will result in a more complex splitting pattern for these aromatic protons compared to the single multiplet of the unsubstituted ring. The benzylic protons of the protecting group (O-CH₂-Ph) will appear as a sharp singlet, typically around 5.0 ppm. The protons of the terminal phenyl ring of the benzyloxy group will appear in the aromatic region, further complicating this part of the spectrum.

The following table summarizes the expected ¹H NMR chemical shifts for this compound and compares them with experimentally determined values for related compounds.

| Proton Environment | Diethyl benzylphosphonate (Experimental) [4] | Diethyl (4-methylbenzyl)phosphonate (Experimental) [4] | Diethyl (4-methoxybenzyl)phosphonate (Experimental) [4] | This compound (Predicted) |

| CH₃ (ethoxy) | 1.26 (t, J = 7.1 Hz, 6H) | 1.24 (t, J = 7.0 Hz, 6H) | 1.24 (t, J = 7.0 Hz, 6H) | ~1.25 (t, 6H) |

| CH₂-P | 3.12 (d, J = 21.4 Hz, 2H) | 3.11 (d, J = 21.4 Hz, 2H) | 3.08 (d, J = 21.6 Hz, 2H) | ~3.10 (d, J ≈ 22 Hz, 2H) |

| O-CH₂ (ethoxy) | 4.01 (m, 4H) | 4.01 (m, 4H) | 4.03 (m, 4H) | ~4.02 (m, 4H) |

| Ar-H (central ring) | 7.20-7.35 (m, 5H) | 7.09-7.20 (m, 4H) | 6.84 (m, 2H), 7.21 (m, 2H) | ~6.9 (d, 2H), ~7.2 (d, 2H) |

| Ar-CH₃ | - | 2.32 (s, 3H) | - | - |

| Ar-OCH₃ | - | - | 3.79 (s, 3H) | - |

| O-CH₂-Ph | - | - | - | ~5.0 (s, 2H) |

| Ar-H (terminal ring) | - | - | - | ~7.3-7.5 (m, 5H) |

Note: Chemical shifts (δ) are in ppm. Multiplicity is denoted as s (singlet), d (doublet), t (triplet), m (multiplet). Coupling constants (J) are in Hz.

The comparison clearly illustrates how substituents on the phenyl ring influence the chemical shifts of the aromatic and benzylic protons. The electron-donating methyl and methoxy groups in the para position cause a slight upfield shift of the benzylic CH₂-P protons. A similar effect is anticipated for the benzyloxy group.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and match the probe for the ¹H frequency.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm in CDCl₃).

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants.

-

The following diagram illustrates the general workflow for NMR sample analysis:

Caption: A typical workflow for acquiring and analyzing an NMR spectrum.

Conclusion